
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane is an organic compound with the molecular formula C12H24Br2. It is a dibromoalkane, characterized by the presence of two bromine atoms attached to a hexane backbone that is heavily substituted with methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane typically involves the bromination of 2,2,3,4,5,5-hexamethylhexane. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator like light or heat. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to ensure the selective addition of bromine atoms to the desired positions on the hexane backbone .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of advanced brominating agents and catalysts can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, sodium alkoxide (NaOR) for alkoxide substitution, and ammonia (NH3) for amine substitution.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: The major products are the corresponding substituted hexanes.
Elimination: The major products are alkenes with varying degrees of substitution.
Oxidation and Reduction: The products depend on the specific conditions and reagents used, ranging from alcohols to alkanes.
Applications De Recherche Scientifique
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a model compound for studying the effects of brominated hydrocarbons.
Industry: It is used in the production of specialty chemicals and materials, including polymers and flame retardants
Mécanisme D'action
The mechanism of action of 3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, where they act as electrophiles and react with nucleophiles in the target molecules. This can lead to the formation of new bonds and the modification of the target molecules’ structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,4,5,5-Hexamethylhexane: The parent compound without bromine atoms.
3,4-Dichloro-2,2,3,4,5,5-hexamethylhexane: A similar compound with chlorine atoms instead of bromine.
3,4-Diiodo-2,2,3,4,5,5-hexamethylhexane: A similar compound with iodine atoms instead of bromine.
Uniqueness
3,4-Dibromo-2,2,3,4,5,5-hexamethylhexane is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine atoms, leading to different reactivity patterns and interactions with other molecules. Additionally, bromine atoms are less reactive than iodine atoms, making the compound more stable under certain conditions .
Propriétés
Numéro CAS |
65734-19-2 |
|---|---|
Formule moléculaire |
C12H24Br2 |
Poids moléculaire |
328.13 g/mol |
Nom IUPAC |
3,4-dibromo-2,2,3,4,5,5-hexamethylhexane |
InChI |
InChI=1S/C12H24Br2/c1-9(2,3)11(7,13)12(8,14)10(4,5)6/h1-8H3 |
Clé InChI |
HZLJDXVTFWVEEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(C(C)(C(C)(C)C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)
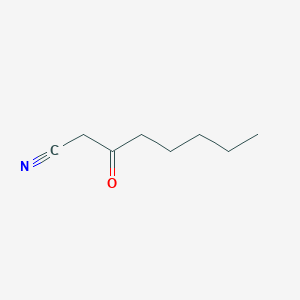

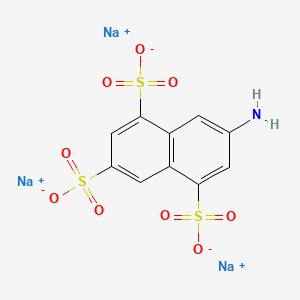
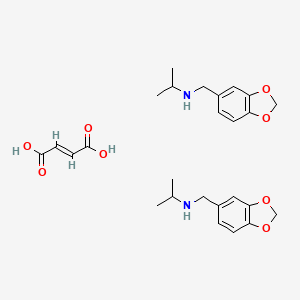
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
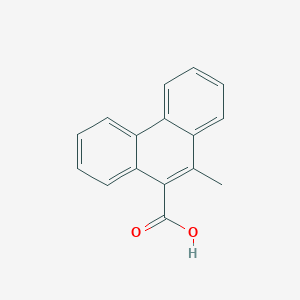
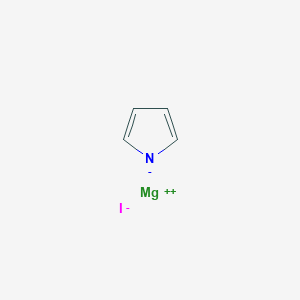
![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
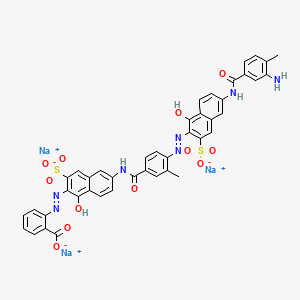
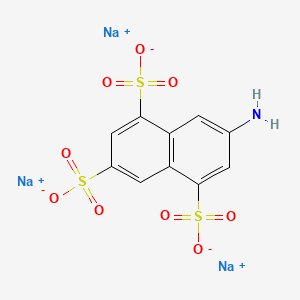
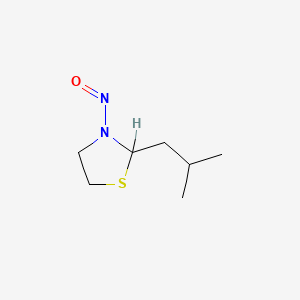
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
